Methanesulfonamide,N-[3-amino-5-(1,1-dimethylethyl)-2-methoxyphenyl]-
Overview
Description
Methanesulfonamide, N-[3-amino-5-(1,1-dimethylethyl)-2-methoxyphenyl]- is an organic compound that belongs to the class of sulfonamides. This compound is characterized by the presence of a methanesulfonamide group attached to a phenyl ring substituted with an amino group, a tert-butyl group, and a methoxy group. It is used in various chemical and pharmaceutical applications due to its unique structural properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methanesulfonamide, N-[3-amino-5-(1,1-dimethylethyl)-2-methoxyphenyl]- typically involves the reaction of methanesulfonyl chloride with an appropriate amine. The reaction is usually carried out in the presence of a base such as pyridine to neutralize the hydrochloric acid formed during the reaction. The general reaction scheme is as follows:
RSO2Cl+R’2NH→RSO2NR’2+HCl
In this case, the specific amine used would be 3-amino-5-(1,1-dimethylethyl)-2-methoxyaniline.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
Methanesulfonamide, N-[3-amino-5-(1,1-dimethylethyl)-2-methoxyphenyl]- can undergo various chemical reactions, including:
Oxidation: The sulfonamide group can be oxidized to form sulfonic acids.
Reduction: The nitro group, if present, can be reduced to an amino group.
Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst can be used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydride or potassium tert-butoxide.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the sulfonamide group can yield sulfonic acids, while reduction of a nitro group can produce an amine.
Scientific Research Applications
Methanesulfonamide, N-[3-amino-5-(1,1-dimethylethyl)-2-methoxyphenyl]- has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis to prepare various derivatives and intermediates.
Biology: The compound can be used in studies involving enzyme inhibition and protein-ligand interactions.
Industry: The compound can be used in the production of dyes, agrochemicals, and other industrial chemicals.
Mechanism of Action
The mechanism of action of Methanesulfonamide, N-[3-amino-5-(1,1-dimethylethyl)-2-methoxyphenyl]- involves its interaction with specific molecular targets. The sulfonamide group can inhibit enzymes such as carbonic anhydrase and dihydropteroate synthetase, leading to various pharmacological effects. The compound may also interact with other proteins and pathways, influencing biological processes such as inflammation and cell signaling.
Comparison with Similar Compounds
Similar Compounds
Methanesulfonamide: A simpler sulfonamide with a similar functional group but lacking the additional phenyl ring substitutions.
N-(2-methylthio-1-p-toluenesulfonyl)methanesulfonamide: A related compound with a methylthio group and a toluenesulfonyl group.
tert-butyl ((2-(trimethylsilyl)ethyl)sulfonyl)carbamate: Another sulfonamide derivative with different substituents.
Uniqueness
Methanesulfonamide, N-[3-amino-5-(1,1-dimethylethyl)-2-methoxyphenyl]- is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties
Properties
IUPAC Name |
N-(3-amino-5-tert-butyl-2-methoxyphenyl)methanesulfonamide | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H20N2O3S/c1-12(2,3)8-6-9(13)11(17-4)10(7-8)14-18(5,15)16/h6-7,14H,13H2,1-5H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XNPVTUDLRVNVLW-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC(=C(C(=C1)NS(=O)(=O)C)OC)N | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H20N2O3S | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
272.37 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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